molecular formula C13H9ClF2O B3043315 (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol CAS No. 844683-73-4

(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol

Cat. No. B3043315
CAS RN: 844683-73-4
M. Wt: 254.66 g/mol
InChI Key: XXHWEAJOWLZYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol” is a chemical compound with the molecular formula C13H9ClF2O . It has an average mass of 254.660 Da and a monoisotopic mass of 254.031006 Da .

Advantages and Limitations for Lab Experiments

(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potential use as a building block in the synthesis of novel drugs and materials. This compound is also relatively easy to synthesize, and its purity can be easily monitored using standard analytical techniques. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol. One potential direction is the development of novel drugs and materials based on this compound. This compound could also be studied further for its potential use in the treatment of various diseases, including cancer and fungal infections. In addition, the mechanism of action of this compound could be further elucidated to better understand its biological activity. Finally, the synthesis method of this compound could be optimized to improve the yield and purity of the compound.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. This compound has also been studied for its potential use as a building block in the synthesis of novel drugs and materials.

Safety and Hazards

While specific safety data for “(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol” is not available, similar compounds like 3-Chloro-4-fluorophenyl isocyanate are considered hazardous . They are combustible liquids and may cause skin irritation, serious eye irritation, and respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O/c14-11-7-9(3-6-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHWEAJOWLZYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol
Reactant of Route 3
Reactant of Route 3
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.